molecular formula C8H14N2S B12900343 2,5-Diisopropyl-1,3,4-thiadiazole CAS No. 40928-83-4

2,5-Diisopropyl-1,3,4-thiadiazole

Cat. No.: B12900343
CAS No.: 40928-83-4
M. Wt: 170.28 g/mol
InChI Key: OSNBUGBUMPTDKE-UHFFFAOYSA-N
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Description

2,5-Diisopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole typically involves the reaction of bromothiadiazole with diisopropylamine. The process begins by adding diisopropylamine to a flask and heating it to 65°C. Bromothiadiazole is then added in a controlled manner, maintaining the temperature between 65-70°C. After the addition is complete, the mixture is heated to 75°C and maintained for 2 hours. The reaction is then cooled, and liquid caustic soda is added. The final product is obtained by adjusting the pH with hydrochloric acid, followed by filtration and washing .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with safety measures in place to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diisopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

2,5-Diisopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diisopropyl-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function. For instance, it has been shown to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, disrupting normal cellular processes .

Comparison with Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar chemical properties but without the isopropyl groups.

    1,2,4-Thiadiazole: Another isomer with different substitution patterns and reactivity.

    1,3,4-Oxadiazole: A related heterocycle with an oxygen atom instead of sulfur.

Uniqueness: 2,5-Diisopropyl-1,3,4-thiadiazole is unique due to the presence of isopropyl groups, which enhance its lipophilicity and reactivity. This makes it more suitable for certain applications, such as drug development and material science .

Properties

CAS No.

40928-83-4

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

2,5-di(propan-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H14N2S/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3

InChI Key

OSNBUGBUMPTDKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)C(C)C

Origin of Product

United States

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